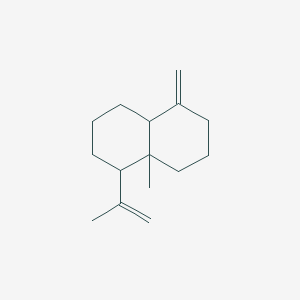
4a-Methyl-1-methylidene-5-(prop-1-en-2-yl)decahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4a-Méthyl-1-méthylidène-5-(prop-1-én-2-yl)décahydronaphtalène est un composé chimique de formule moléculaire C15H24. Il s'agit d'un dérivé du décahydronaphtalène, caractérisé par la présence d'un groupe méthylidène et d'un substituant prop-1-én-2-yl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4a-Méthyl-1-méthylidène-5-(prop-1-én-2-yl)décahydronaphtalène implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante inclut l'utilisation de l'hydrogénation catalytique de dérivés du naphtalène suivie de réactions d'alkylation pour introduire les groupes méthylidène et prop-1-én-2-yl .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés catalytiques à grande échelle, utilisant l'hydrogénation sous haute pression et des modifications ultérieures de groupes fonctionnels. Le choix des catalyseurs, des solvants et des conditions de réaction est optimisé pour obtenir des rendements et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions
Le 4a-Méthyl-1-méthylidène-5-(prop-1-én-2-yl)décahydronaphtalène subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des cétones ou des alcools correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe méthylidène en groupe méthyle.
Substitution : L'halogénation et d'autres réactions de substitution peuvent introduire différents groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : L'hydrogène gazeux (H2) en présence de palladium sur carbone (Pd/C) est souvent utilisé.
Substitution : L'halogénation peut être réalisée à l'aide d'halogènes comme le chlore (Cl2) ou le brome (Br2) dans des conditions contrôlées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués du décahydronaphtalène, tels que les composés halogénés, les alcools et les cétones .
Applications De Recherche Scientifique
Le 4a-Méthyl-1-méthylidène-5-(prop-1-én-2-yl)décahydronaphtalène présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques complexes.
Biologie : Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Médecine : Explored for its potential therapeutic effects in drug development.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 4a-Méthyl-1-méthylidène-5-(prop-1-én-2-yl)décahydronaphtalène implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut agir en se liant à des enzymes ou à des récepteurs, en modulant leur activité. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Mécanisme D'action
The mechanism of action of 4a-Methyl-1-methylidene-5-(prop-1-en-2-yl)decahydronaphthalene involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés du naphtalène : Des composés comme le 1-méthyl-4-(prop-1-én-2-yl)naphtalène présentent des similitudes structurelles.
Dérivés du décahydronaphtalène : Autres dérivés avec différents substituants sur le noyau du décahydronaphtalène.
Unicité
Le 4a-Méthyl-1-méthylidène-5-(prop-1-én-2-yl)décahydronaphtalène est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux pour des applications spécialisées dans la recherche et l'industrie .
Propriétés
Numéro CAS |
143662-79-7 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
8a-methyl-5-methylidene-1-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-11(2)13-8-5-9-14-12(3)7-6-10-15(13,14)4/h13-14H,1,3,5-10H2,2,4H3 |
Clé InChI |
WFXKANHIECFWTF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CCCC2C1(CCCC2=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,6'-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2'-bipyridine](/img/structure/B12557934.png)
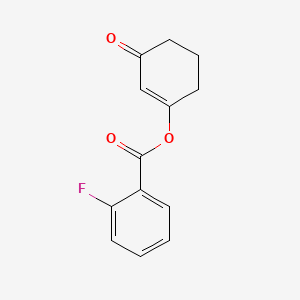
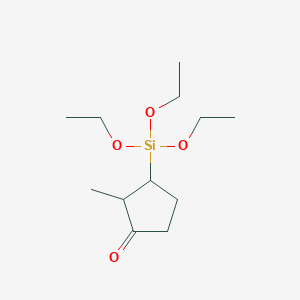
![9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane](/img/structure/B12557952.png)
![6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12557954.png)
![2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine](/img/structure/B12557967.png)

![4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B12557978.png)
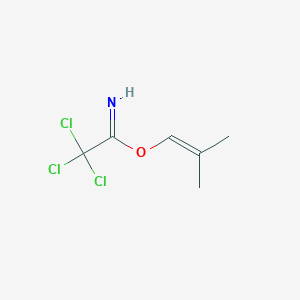
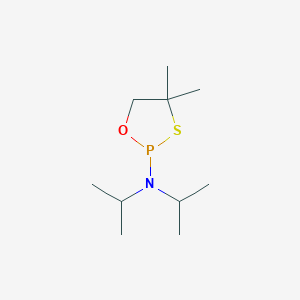
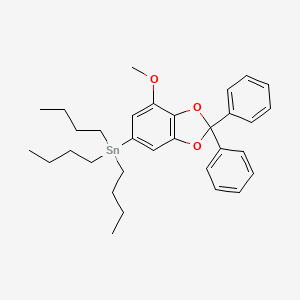
![3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12558012.png)
